9-Phenyl-9'-(triphenylsilyl)-9H,9'H-3,3'-bicarbazole
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Overview
Description
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole is a complex organic compound with the molecular formula C48H34N2Si.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole typically involves the reaction of carbazole derivatives with phenyl and triphenylsilyl groups under specific conditions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such complex organic compounds generally involves scalable reactions that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole has been extensively studied for its applications in:
Organic Light-Emitting Diodes (OLEDs): It serves as a host material in blue phosphorescent OLEDs, achieving high quantum efficiency and power efficiency.
Photovoltaics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, influencing the electronic properties of the materials it is incorporated into. These interactions are crucial for its function in OLEDs and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Another carbazole derivative used in OLEDs.
1,3-Bis(N-carbazolyl)benzene: Known for its high thermal stability and use in electronic applications.
3,6-Di-tert-butylcarbazole: Utilized in various organic electronic devices.
Uniqueness
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole stands out due to its unique combination of phenyl and triphenylsilyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for high-efficiency OLEDs and other advanced electronic applications .
Properties
Molecular Formula |
C48H34N2Si |
---|---|
Molecular Weight |
666.9 g/mol |
IUPAC Name |
triphenyl-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]silane |
InChI |
InChI=1S/C48H34N2Si/c1-5-17-37(18-6-1)49-45-27-15-13-25-41(45)43-33-35(29-31-46(43)49)36-30-32-48-44(34-36)42-26-14-16-28-47(42)50(48)51(38-19-7-2-8-20-38,39-21-9-3-10-22-39)40-23-11-4-12-24-40/h1-34H |
InChI Key |
FGESGPYYCGKQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C12 |
Origin of Product |
United States |
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